molecular formula C12H24N2O B8560717 1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one

1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one

Cat. No. B8560717
M. Wt: 212.33 g/mol
InChI Key: BVOHYAYRWRIWGK-UHFFFAOYSA-N
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Patent
US06951867B2

Procedure details

A mixture of benzyl [1-(3,3-dimethyl-2-oxobutyl)piperidin-4-yl]methylcarbamate (Step 1, 9.6 g, 27.7 mmol), 5% palladium on carbon (1.2 g) and acetic acid (4 mL) in ethanol (70 mL) was stirred at room temperature for 23 h under hydrogen atmosphere. Palladium on carbon was removed by filtration through a pad of Celite and the filtrate was concentrated. The residue was dissolved in ethyl acetate, washed with aqueous ammonia and extracted with ethyl acetate (5×50 mL). After dried over magnesium sulfate, removal of solvent gave the title compound (2.7 g, 46%) as a yellow oil.
Name
benzyl [1-(3,3-dimethyl-2-oxobutyl)piperidin-4-yl]methylcarbamate
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:25])([CH3:24])[C:3](=[O:23])[CH2:4][N:5]1[CH2:10][CH2:9][CH:8]([CH2:11][NH:12]C(=O)OCC2C=CC=CC=2)[CH2:7][CH2:6]1.C(O)(=O)C>[Pd].C(O)C>[NH2:12][CH2:11][CH:8]1[CH2:7][CH2:6][N:5]([CH2:4][C:3](=[O:23])[C:2]([CH3:24])([CH3:1])[CH3:25])[CH2:10][CH2:9]1

Inputs

Step One
Name
benzyl [1-(3,3-dimethyl-2-oxobutyl)piperidin-4-yl]methylcarbamate
Quantity
9.6 g
Type
reactant
Smiles
CC(C(CN1CCC(CC1)CNC(OCC1=CC=CC=C1)=O)=O)(C)C
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 23 h under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Palladium on carbon was removed by filtration through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with aqueous ammonia
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over magnesium sulfate, removal of solvent

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
NCC1CCN(CC1)CC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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